Metabolic Stability: Absence of β‑Oxidation‑Driven Chain Elongation in 5‑Pentylisoxazole‑3‑carboxylic Acid Compared with Thiazole Analogs
In a controlled rat metabolic study, oral administration of 5‑butylthiazole‑2‑carboxylic acid and 2‑butylthiazole‑4‑carboxylic acid led to the urinary detection of chain‑elongated products (thiazolepropionic acid and thiazoleacrylic acid) together with ω‑oxidation metabolites. In sharp contrast, 5‑pentylisoxazole‑3‑carboxylic acid produced no chain‑elongated metabolites under identical experimental conditions [1].
| Evidence Dimension | In vivo metabolic chain elongation |
|---|---|
| Target Compound Data | No chain‑elongated metabolites detected in rat urine after oral administration |
| Comparator Or Baseline | 5‑Butylthiazole‑2‑carboxylic acid / 2‑Butylthiazole‑4‑carboxylic acid: chain‑elongated products (thiazolepropionic acid, thiazoleacrylic acid) and ω‑oxidation metabolites detected |
| Quantified Difference | Qualitative difference – absence vs. presence of chain‑elongated metabolites |
| Conditions | Oral administration to rats; urinary metabolite analysis |
Why This Matters
This metabolic divergence is critical for medicinal chemistry programs concerned with toxicological activation via fatty‑acid‑like β‑oxidation, as 5‑pentylisoxazole‑3‑carboxylic acid avoids the chain‑elongation pathway entirely.
- [1] Studies on the Metabolisms of Azolecarboxylic Acids Closely Related to the Fusaric Acid (5-Butylpyridine-2-carboxylic Acid). Yakugaku Zasshi 1988, 108 (4), 350–354. View Source
